C5a Receptor Binding Affinity vs. Native Octapeptide
The target octapeptide Phe-Lys-Ala-Cha-Cha-Leu-D-Ala-Arg demonstrates a Ki of 0.09 µM (90 nM) for binding to human polymorphonuclear leukocyte (PMN) membranes . The native C5a C-terminal octapeptide Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH, identified as the minimal C5a receptor-binding fragment, exhibits an apparent Ki of 25 µM (25,000 nM) in the same radioligand displacement assay format using ¹²⁵I-labeled C5a on human neutrophil membranes [1]. The systematic introduction of hydrophobic amino acids—specifically the dual β-cyclohexylalanine substitutions at positions 4 and 5—represents the key structural determinant of this affinity gain.
| Evidence Dimension | C5a receptor binding affinity (Ki) on human PMN/neutrophil membranes |
|---|---|
| Target Compound Data | Ki = 0.09 µM (90 nM) |
| Comparator Or Baseline | Native C5a C-terminal octapeptide (Ac-His-Lys-Asp-Met-Gln-Leu-Gly-Arg-OH): Ki = 25 µM (25,000 nM) [Kawai et al., 1991/1992] |
| Quantified Difference | ~278-fold lower Ki (higher affinity) for the target compound |
| Conditions | ¹²⁵I-labeled C5a radioligand displacement assay on human PMN/neutrophil membrane preparations |
Why This Matters
For procurement decisions, this ~278-fold affinity differential means the target compound achieves receptor saturation at nanomolar concentrations, enabling experimental designs that require substantially less peptide mass per assay—directly reducing cost per data point and minimizing solvent/DMSO artifacts in cellular assays.
- [1] Kawai M, Quincy DA, Lane B, Mollison KW, Or YS, Luly JR, Carter GW. Identification and synthesis of a receptor binding site of human anaphylatoxin C5a. J Med Chem. 1991;34(7):2068-2071. PMID: 2066977. BindingDB entry: Ki = 25,000 nM for C5a anaphylatoxin chemotactic receptor 1. View Source
